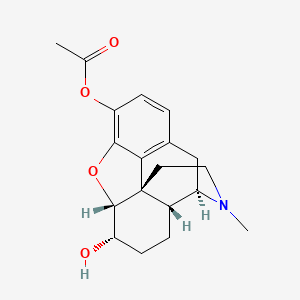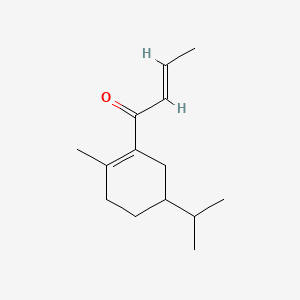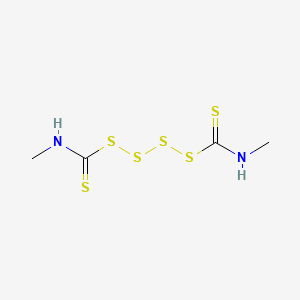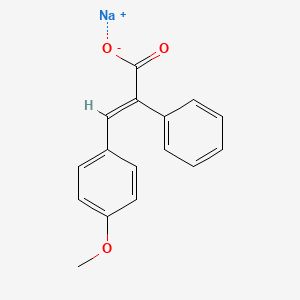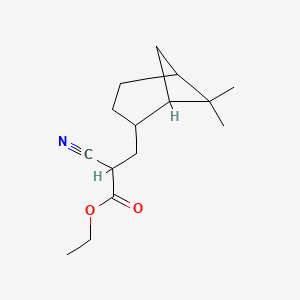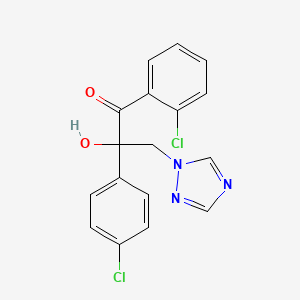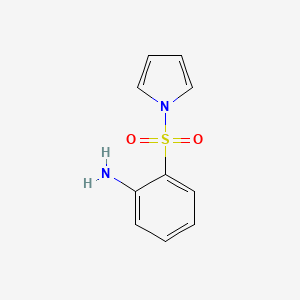
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-: is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a sulfonyl group attached to the pyrrole ring and an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the Pt(IV)-catalyzed hydroamination triggered cyclization reaction . This method yields fused pyrrolo[1,2-a]quinoxalines . Another synthetic route involves the reaction of aromatic or heteroaromatic aldehydes in ethanol with catalytic amounts of acetic acid, resulting in the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the use of metal-catalyzed reactions and condensation reactions under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Scientific Research Applications
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex heterocyclic compounds, including pyrrolo[1,2-a]quinoxalines.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. The compound can participate in hydroamination reactions catalyzed by Pt(IV), leading to the formation of fused heterocycles . These reactions are crucial for its biological and chemical activities. The specific molecular targets and pathways depend on the functional groups attached to the pyrrole ring and their interactions with biological molecules.
Comparison with Similar Compounds
1-(2-Aminophenyl)pyrrole: This compound shares a similar structure but lacks the sulfonyl group.
2-(1H-Pyrrol-1-yl)aniline: Another similar compound with an amino group attached to the phenyl ring.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and the formation of complex heterocyclic structures .
Properties
CAS No. |
54254-41-0 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H10N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-8H,11H2 |
InChI Key |
TXCDRQWMDKLTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



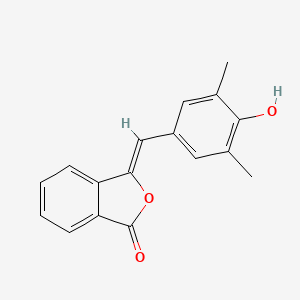
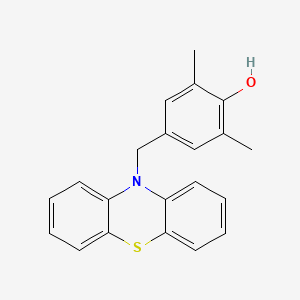
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
